Bicyclo[2.2.0]hexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[220]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.0]hexan-2-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions. This method allows for the formation of the bicyclic structure under controlled conditions . Another approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition, which can be readily derivatized with numerous transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions. These reactions are carried out in specialized reactors equipped with mercury lamps or other light sources to facilitate the [2+2] cycloaddition process. The resulting product is then purified and isolated using standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.0]hexan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique strain and reactivity of the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted bicyclo[2.2.0]hexan-2-amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemists explore this compound derivatives for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[1.1.1]pentane: Another related compound with a smaller bicyclic structure.
Bicyclo[3.1.1]heptane: This compound has a larger bicyclic structure and is used in the synthesis of complex organic molecules.
Uniqueness
Bicyclo[2.2.0]hexan-2-amine is unique due to its specific ring size and structure, which impart distinct reactivity and properties. Its rigid and strained bicyclic framework makes it a valuable building block in organic synthesis and a potential lead compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H11N |
---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
bicyclo[2.2.0]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2 |
InChI-Schlüssel |
GXYVVNBJMUBALU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.